2-Propylthiazol-5-amine dihydrochloride

Solubility enhancement Salt formulation Assay reproducibility

2-Propylthiazol-5-amine dihydrochloride (CAS 2219371-68-1) is a 2-alkyl-substituted 5-aminothiazole derivative supplied as a dihydrochloride salt. It belongs to the aminothiazole class, a privileged scaffold in medicinal chemistry recognized for its bioisosteric replacement of phenol groups and its capacity to target diverse therapeutic proteins.

Molecular Formula C6H12Cl2N2S
Molecular Weight 215.14
CAS No. 2219371-68-1
Cat. No. B2756290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylthiazol-5-amine dihydrochloride
CAS2219371-68-1
Molecular FormulaC6H12Cl2N2S
Molecular Weight215.14
Structural Identifiers
SMILESCCCC1=NC=C(S1)N.Cl.Cl
InChIInChI=1S/C6H10N2S.2ClH/c1-2-3-6-8-4-5(7)9-6;;/h4H,2-3,7H2,1H3;2*1H
InChIKeyKNXFFXXHZUAZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Propylthiazol-5-amine Dihydrochloride (CAS 2219371-68-1): Chemical Class and Procurement Baseline


2-Propylthiazol-5-amine dihydrochloride (CAS 2219371-68-1) is a 2-alkyl-substituted 5-aminothiazole derivative supplied as a dihydrochloride salt. It belongs to the aminothiazole class, a privileged scaffold in medicinal chemistry recognized for its bioisosteric replacement of phenol groups and its capacity to target diverse therapeutic proteins [1]. This compound features a propyl substituent at the 2-position and an amine at the 5-position of the thiazole ring, distinguishing it from both the unsubstituted 2-aminothiazole core and positional isomers such as 5-propylthiazol-2-amine (CAS 39136-61-3). Its primary utility is as a research chemical and synthetic building block for generating thiazole-containing compound libraries for biological screening and medicinal chemistry optimization programs .

Why 2-Propylthiazol-5-amine Dihydrochloride Cannot Be Interchanged with Unsubstituted 2-Aminothiazole or Shorter-Chain 5-Aminothiazole Analogs


Although all 2-aminothiazole derivatives share the core heterocyclic scaffold, their physicochemical properties and biological target engagement are exquisitely sensitive to the nature, position, and length of the alkyl substituent [1]. The lipophilicity of 2-Propylthiazol-5-amine (LogP ~1.68) is substantially greater than that of 2-methylthiazol-5-amine and the unsubstituted 2-aminothiazole (LogP 1.31), directly impacting membrane permeability, non-specific protein binding, and pharmacokinetic behavior in cell-based and in vivo assays [2]. Furthermore, the dihydrochloride salt form of the target compound confers significantly enhanced aqueous solubility and long-term storage stability over the free base (CAS 906670-43-7), a critical consideration for reproducible screening and formulation . Substituting with a positional isomer, a free base, or a shorter-chain analog would alter these key selection parameters, potentially invalidating structure-activity relationship (SAR) studies and compromising experimental reproducibility.

Quantitative Comparative Evidence for 2-Propylthiazol-5-amine Dihydrochloride


Aqueous Solubility and Handling Advantage of the Dihydrochloride Salt vs. the Free Base

The target compound is supplied as a dihydrochloride salt (CAS 2219371-68-1), which, consistent with the well-established behavior of amine hydrochlorides, confers markedly enhanced aqueous solubility and storage stability compared to the free base form 2-Propylthiazol-5-amine (CAS 906670-43-7) . General class knowledge indicates that hydrochloride salt formation of heterocyclic amines can increase aqueous solubility by several orders of magnitude, directly enabling homogeneous solution-phase assays and reducing the need for co-solvents such as DMSO, which can introduce artifacts in cell-based screening . The free base has a computed LogP of 1.68 and is described as poorly soluble in water, whereas the dihydrochloride salt is expected to be freely soluble in aqueous media . If a procurement decision were based solely on the free base, the user would need to independently validate solubility and address batch-to-batch variability, introducing additional time and cost.

Solubility enhancement Salt formulation Assay reproducibility

Lipophilicity Optimization: 2-Propyl vs. 2-Ethyl vs. 2-Aminothiazole in the 2-Alkylthiazol-5-amine Series

The computed lipophilicity of the 2-propyl-5-aminothiazole core (LogP 1.68) positions this compound at a distinct point on the lipophilicity gradient of the 2-alkyl-5-aminothiazole series . This represents a calculated ΔLogP of +0.28 log units versus the 2-ethyl analog (XLogP3 1.4) and +0.37 log units versus 2-aminothiazole (LogP 1.31) [1][2]. In medicinal chemistry, such a ΔLogP can meaningfully alter membrane permeability and non-specific protein binding profiles, critical parameters in optimizing cellular potency and mitigating off-target effects. The 2-propyl substitution thus provides an incremental, tunable increase in lipophilicity that is not achievable with the ethyl or methyl analogs [1]. This differentiates the compound for procurement when a specific lipophilicity range is required for a screening library or SAR expansion.

Lipophilicity Lead optimization Membrane permeability SAR

FTIR Spectral Fingerprint for Identity Verification and Quality Control of 2-Propylthiazol-5-amine Dihydrochloride

A reference FTIR spectrum of 2-Amino-5-N-propylthiazole (the free base form of the target compound) is available in the Wiley KnowItAll IR Spectral Library via SpectraBase [1]. This spectrum, acquired using the KBr-pellet technique, provides a unique fingerprint for compound identity verification that can be cross-referenced against incoming batches of the dihydrochloride salt following appropriate sample preparation. The availability of a peer-reviewed spectral reference distinguishes this compound from less well-characterized analogs and enables immediate analytical quality control without requiring in-house development and validation of identity testing methods.

Analytical characterization FTIR spectroscopy Identity testing Quality control

Established Historical Precedent for Biological Evaluation of Propyl-Substituted Aminothiazoles

The biological investigation of propyl-substituted aminothiazoles dates back to foundational work by Erlenmeyer and Jung (1949), who synthesized and evaluated the biological activity of 2-Amino-5-n-propylthiazol and 2-Amino-4-n-butylthiazol [1]. While this study investigated the positional isomer of the target compound (amine at position 2 rather than position 5), it establishes a long-standing scientific interest in the propyl-aminothiazole pharmacophore, providing a historical context that is absent for many other alkyl chain lengths or substitution patterns. More recent literature confirms that 2-substituted aminothiazoles, as a class, exhibit broad-spectrum antimicrobial activity, including antibacterial effects against Escherichia coli and antifungal activity against Candida albicans [2]. This historical and class-level validation supports the inclusion of the target compound in screening cascades where its specific substitution pattern (propyl at position 2, amine at position 5) may confer distinct selectivity or potency advantages over the historical isomer.

Biological activity Antimicrobial Historical precedent Scaffold validation

Recommended Application Scenarios for 2-Propylthiazol-5-amine Dihydrochloride Based on Verified Evidence


Focused Compound Library Design for Kinase or PDE7 Inhibitor Screening

The 2-aminothiazole scaffold is a recognized pharmacophore for kinase inhibition, with patent literature explicitly covering (4,2-disubstituted-thiazol-5-yl)amine compounds as PDE7 inhibitors and thiazolylamino-substituted heterocycles as kinase inhibitors [1] [2]. The 2-propyl substitution and 5-amine functionality of this compound make it a direct synthetic entry point for generating focused libraries targeting these enzyme classes. The dihydrochloride salt form enables direct use in aqueous parallel synthesis protocols without prior solubility optimization, reducing workflow complexity compared to the free base . Researchers building targeted kinase or phosphodiesterase screening decks can use this compound as a core building block with a well-defined, intermediate lipophilicity (cLogP ~1.68) that occupies a desirable property space distinct from methyl or ethyl analogs .

Antimicrobial SAR Expansion Programs Requiring Graduated Lipophilicity

Given the documented antibacterial activity of 2-substituted aminothiazoles against Gram-negative (E. coli) and Gram-positive bacteria, and antifungal activity against C. albicans [3], this compound serves as the propyl anchor point in a homologous series (methyl → ethyl → propyl → butyl) for antimicrobial SAR studies. Its incremental LogP increase of +0.28 over the ethyl analog allows systematic evaluation of the relationship between lipophilicity, membrane penetration, and antimicrobial potency, a key medicinal chemistry design principle . Procuring the entire homologous series from a single supplier ensures batch consistency and enables robust, internally controlled SAR comparisons.

Analytical Method Development and Reference Standard Qualification

The availability of a published FTIR reference spectrum for the free base form [4] makes this compound suitable as an analytical reference standard for developing and validating identity and purity test methods. Analytical laboratories tasked with qualifying incoming building blocks for medicinal chemistry can leverage this spectrum for immediate compound identification, reducing the need for costly and time-consuming de novo structural elucidation. The dihydrochloride salt's expected high aqueous solubility also simplifies the preparation of calibration standards for HPLC and LC-MS purity analysis.

Bioisosteric Replacement Studies Using the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a well-validated, stable, and lipophilic bioisosteric replacement for phenol groups in dopamine receptor agonists and other GPCR-targeted ligands, conferring improved oral bioavailability [5]. This compound, with its propyl substituent, provides an additional degree of structural diversity for bioisosteric replacement campaigns, enabling medicinal chemists to explore SAR around both the bioisostere core and the alkyl substituent simultaneously, potentially identifying analogs with superior target affinity or pharmacokinetic profiles.

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